molecular formula C14H17NO4 B12960193 tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate

tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate

Cat. No.: B12960193
M. Wt: 263.29 g/mol
InChI Key: OJTUDBUYKIFDSZ-UHFFFAOYSA-N
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Description

tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Boc anhydride and ethanol, followed by the addition of a formylating agent and a dihydrobenzofuran precursor .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations .

Biology and Medicine: Its structural features make it a valuable scaffold for drug discovery .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the dihydrobenzofuran moiety can enhance binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl N-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)carbamate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-6-9-4-5-18-12(9)10(7-11)8-16/h6-8H,4-5H2,1-3H3,(H,15,17)

InChI Key

OJTUDBUYKIFDSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C(=C1)C=O)OCC2

Origin of Product

United States

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